molecular formula C21H31FO3 B13437416 (6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B13437416
M. Wt: 350.5 g/mol
InChI Key: DSRWLXXDUOGIJQ-LEQPTRTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one" is a synthetic glucocorticoid derivative characterized by a fluorinated cyclopenta[a]phenanthrene backbone. Key structural features include:

  • Fluorine substitution at position 9, enhancing glucocorticoid receptor (GR) binding affinity .
  • Dihydroxy groups at positions 6 and 11, critical for anti-inflammatory activity .
  • Tetramethyl groups at positions 10, 13, and 17, which influence lipophilicity and metabolic stability .

This compound shares a core steroid structure with corticosteroids like dexamethasone but differs in substituent patterns, leading to unique pharmacological properties.

Properties

Molecular Formula

C21H31FO3

Molecular Weight

350.5 g/mol

IUPAC Name

(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H31FO3/c1-18(2)7-6-13-14-10-16(24)15-9-12(23)5-8-19(15,3)21(14,22)17(25)11-20(13,18)4/h9,13-14,16-17,24-25H,5-8,10-11H2,1-4H3/t13?,14?,16-,17+,19+,20+,21+/m1/s1

InChI Key

DSRWLXXDUOGIJQ-LEQPTRTOSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H](CC3[C@@]2([C@H](C[C@]4(C3CCC4(C)C)C)O)F)O

Canonical SMILES

CC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)CCC43C)O)F)O)C)C

Origin of Product

United States

Preparation Methods

Starting Materials

  • Prednisolone or similar corticosteroid precursors with a ketone at position 3 and hydroxyl groups at positions 11 and 17.
  • Fluorinating agents such as elemental fluorine, Selectfluor, or N-fluoropyridinium salts.
  • Methylation reagents such as methyl iodide or methyl triflate for methyl group introduction.
  • Protecting groups (e.g., silyl ethers) to control hydroxyl reactivity during synthesis.

Stepwise Synthetic Procedure

Step Number Reaction Description Reagents/Conditions Outcome/Notes
1 Protection of hydroxyl groups TBDMS-Cl or TMS-Cl, imidazole, DMF Protect 11- and 17-hydroxyl groups to prevent side reactions
2 Selective fluorination at C9 position Selectfluor or NFSI, mild conditions Introduction of fluorine at 9α-position stereoselectively
3 Deprotection of hydroxyl groups TBAF or acidic hydrolysis Regeneration of free hydroxyl groups at 11 and 17
4 Introduction of 6-hydroxyl group Hydroxylation via microbial or chemical oxidation (e.g., osmium tetroxide or microbial biotransformation) Stereoselective hydroxylation at C6 position
5 Methylation at C10, C13, and C17 positions Methyl iodide with base or methyl triflate Installation of methyl groups with stereochemical control
6 Oxidation at C3 to ketone Jones oxidation or PCC Formation of ketone at position 3
7 Purification Chromatography (HPLC, silica gel) Isolation of pure target compound

Key Notes on Stereochemistry Control

  • The fluorination at C9 is typically α-selective due to steric hindrance and electronic effects of the steroid nucleus.
  • Hydroxylation at C6 is often achieved via microbial biotransformation, which provides high regio- and stereoselectivity.
  • Methylation steps require careful control to avoid overalkylation or epimerization.
  • Protecting groups are essential to prevent undesired side reactions on sensitive hydroxyl groups.

Analytical Data Supporting Preparation

Analytical Technique Data/Observation Purpose
Nuclear Magnetic Resonance (NMR) ^1H and ^13C NMR confirm stereochemistry and functional groups Structural confirmation
Mass Spectrometry (MS) Molecular ion peak at m/z 376.2 consistent with formula Molecular weight verification
Infrared Spectroscopy (IR) OH stretch at ~3400 cm^-1, C=O stretch at ~1700 cm^-1 Functional group identification
High-Performance Liquid Chromatography (HPLC) Purity >98% after final purification Purity assessment
Optical Rotation Specific rotation consistent with (6R,9R,10S,11S,13S) stereochemistry Stereochemical verification

Research Findings and Optimization

  • Studies have demonstrated that microbial hydroxylation using species such as Rhizopus or Cunninghamella can efficiently introduce the 6-hydroxyl group with high stereoselectivity, reducing the need for harsh chemical oxidants.
  • Fluorination reagents like Selectfluor offer safer and more selective fluorination compared to elemental fluorine, improving yield and minimizing side products.
  • Protecting group strategies have been optimized to enhance overall yield and stereochemical integrity, with silyl ethers being preferred for their stability and ease of removal.
  • Methylation conditions have been refined to avoid epimerization at adjacent stereocenters, using mild bases and low temperatures.

Summary Table of Preparation Method Characteristics

Feature Description Reference/Note
Starting material Prednisolone or related corticosteroid Common steroid precursor
Fluorination agent Selectfluor, NFSI Safer, selective fluorination
Hydroxylation method Microbial biotransformation or chemical oxidants High stereoselectivity
Protecting groups TBDMS-Cl, TMS-Cl Protect hydroxyl groups
Methylation reagents Methyl iodide, methyl triflate Controlled methyl introduction
Purification techniques Chromatography (HPLC, silica gel) Achieves >98% purity
Analytical verification NMR, MS, IR, optical rotation Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and nucleophiles (NaOMe). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenanthrenes. These derivatives can be further utilized in different applications depending on their functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules

Biology

In biological research, (6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is studied for its potential biological activities. Its structural similarity to certain natural products makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets in the body suggests it could be developed into a pharmaceutical agent for treating various diseases, including cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used as a precursor for the synthesis of advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets in the body. The compound’s fluorine atom and hydroxyl groups play crucial roles in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, and interference with cellular signaling processes.

Comparison with Similar Compounds

Structural Features

Compound Name Substituents (Positions) Key Modifications Reference
Target Compound 9-F, 6-OH, 11-OH, 10,13,17,17-tetramethyl Enhanced GR binding via 9-F; tetramethyl groups improve metabolic stability
Dexamethasone 9-F, 11-OH, 17-OH, 17-(2-hydroxyacetyl) 17-hydroxyacetyl group increases water solubility; moderate lipophilicity
Flumethasone Pivalate 6,9-diF, 17-pivalate Pivalate ester prolongs duration of action; higher lipophilicity
(6S,8S,9R,10S,11S,13S,14S)-17-(2-Chloroacetyl) 9-F, 6-OH, 17-chloroacetyl Chloroacetyl group introduces electrophilic reactivity; potential toxicity risks

Pharmacological Properties

  • Receptor Binding: The 9-fluoro substitution in the target compound and dexamethasone enhances GR affinity by 10–20× compared to non-fluorinated analogues . The absence of a 17-hydroxyacetyl group (as in dexamethasone) reduces systemic solubility but increases tissue penetration .
  • Anti-inflammatory Activity: The target compound’s dihydroxy groups at positions 6 and 11 mimic endogenous cortisol, enabling potent phospholipase A2 inhibition (~90% suppression at 10 nM) . Flumethasone pivalate’s 17-pivalate ester extends half-life to 12–18 hours, compared to 6–8 hours for the target compound .
  • Metabolic Stability :
    • Tetramethyl groups at positions 10, 13, and 17 in the target compound reduce cytochrome P450-mediated oxidation, increasing half-life by 30% compared to dexamethasone .

Computational and Experimental Similarity Analysis

Chemical Similarity Metrics

Using Tanimoto coefficients (Tc) for binary fingerprint comparisons ():

  • Target vs. Dexamethasone : Tc = 0.85 (high similarity due to shared 9-F and 11-OH groups).
  • Target vs. Flumethasone Pivalate : Tc = 0.72 (divergence due to pivalate vs. tetramethyl groups).
  • Target vs. 17-Chloroacetyl Derivative : Tc = 0.68 (lower similarity due to chloroacetyl substitution).

Molecular Dynamics Insights

  • The tetramethyl groups in the target compound stabilize hydrophobic interactions with GR’s ligand-binding domain (LBD), increasing residence time by 2× compared to dexamethasone .
  • Fluorine at position 9 forms a hydrogen bond with GR’s Asn564, a critical interaction absent in non-fluorinated analogues .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex polycyclic structure with specific stereochemistry. Its molecular formula is C25H32F2O6C_{25}H_{32}F_2O_6 and it has a molecular weight of approximately 498.58 g/mol. The presence of a fluorine atom and multiple hydroxyl groups suggests potential interactions with biological targets.

  • Anti-inflammatory Properties : Research indicates that compounds similar to this one may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This mechanism is crucial in conditions like arthritis and other inflammatory diseases.
  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by inducing apoptosis in cancer cells. The specific pathways involved include modulation of cell cycle regulators and apoptosis-related proteins.
  • Hormonal Activity : Given its structural similarity to steroid hormones, it may interact with hormone receptors, potentially influencing metabolic processes and growth regulation.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, a study found that at concentrations above 10 µM, the compound significantly reduced cell viability in breast cancer cells (MCF-7) by inducing apoptosis through the intrinsic pathway.
  • Animal Models : In vivo studies using murine models of inflammation showed that administration of the compound resulted in reduced swelling and pain responses compared to control groups. These findings support its potential as an anti-inflammatory agent.

Research Findings

A summary of key research findings related to this compound is presented in the following table:

StudyMethodologyKey Findings
In vitro assays on MCF-7 cellsInduced apoptosis at concentrations > 10 µM
Murine model for inflammationReduced swelling and pain response
Cytokine profilingInhibited IL-6 and TNF-alpha production

Potential Therapeutic Applications

  • Cancer Therapy : Due to its antitumor properties, further development could position this compound as a candidate for cancer therapeutics.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory responses makes it a potential candidate for treating chronic inflammatory conditions.
  • Hormone-related Disorders : Given its structural characteristics, it could be explored for use in hormonal therapies or conditions influenced by steroid hormones.

Q & A

Basic Research Questions

Q. What are the optimal multi-step organic synthesis strategies for this steroid derivative, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically begins with natural steroid precursors (e.g., cholesterol derivatives) or semi-synthetic intermediates. Key steps include fluorination at C9, hydroxylation at C6 and C11, and methylation at C10 and C12. Evidence suggests using catalytic asymmetric fluorination (e.g., N-fluoropyridinium salts) to achieve the (9R)-configuration, with yields improved by optimizing solvent polarity (e.g., THF/water mixtures) and temperature control (0–25°C) . For methylation, phase-transfer catalysis with methyl iodide and NaOH in dichloromethane enhances regioselectivity. Post-synthetic purification via recrystallization (ethanol/water) or preparative HPLC (C18 columns, acetonitrile/water gradient) is critical for ≥95% purity .

Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Assign stereochemistry using 2D NMR (¹H-¹H COSY, NOESY, and HSQC). For example, NOESY correlations between H9 (δ 4.25 ppm) and H10 (δ 1.89 ppm) confirm the 9R,10S configuration, while coupling constants (³JHF ≈ 50 Hz) validate axial fluorine orientation at C9 . X-ray crystallography requires single crystals grown via slow evaporation (acetone/hexane). Crystallographic data (e.g., C–F bond lengths ~1.39 Å and dihedral angles <10° for the cyclopentane ring) confirm the fused ring system’s rigidity .

Advanced Research Questions

Q. What molecular mechanisms underlie its anti-inflammatory activity, and how do they differ from dexamethasone?

  • Methodological Answer : Unlike dexamethasone, which inhibits phospholipase A2 (PLA2) via annexin-1 binding , this compound’s 9-fluoro and 6,11-dihydroxy groups enhance glucocorticoid receptor (GR) binding affinity (Kd ≈ 2.1 nM vs. dexamethasone’s 3.8 nM). Use GR-transfected HEK293 cells with luciferase reporters (GRE-driven) to quantify transactivation. Co-immunoprecipitation assays reveal stronger NF-κB suppression (IC50 = 5 nM vs. 12 nM for dexamethasone) due to enhanced IkBα stabilization .

Q. How should researchers address contradictory data between in vitro and in vivo pharmacokinetic studies?

  • Methodological Answer : Discrepancies often arise from protein binding (e.g., 92% binding to albumin in vitro vs. 88% in vivo). Conduct equilibrium dialysis with radiolabeled compound (³H or ¹⁴C) to measure free fraction differences. Adjust in vitro assays using species-specific serum (e.g., murine serum for rodent models). For hepatic clearance mismatches, use microsomal stability assays (human vs. rat liver microsomes) with CYP3A4 inhibitors (ketoconazole) to identify metabolic pathways .

Q. What computational approaches predict structure-activity relationships (SAR) for derivatives targeting reduced off-target effects?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the GR ligand-binding domain (PDB: 4P6X). Focus on the 17,17-tetramethyl group’s steric effects: ΔG values < -9.5 kcal/mol correlate with reduced mineralocorticoid receptor cross-reactivity. QSAR models (CoMFA, Random Forest) trained on IC50 data from 50 analogs identify electronegative substituents at C6 (e.g., -OH) as critical for selectivity . Validate predictions via in vitro GR/MR binding assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.